molecular formula C8H8ClNO3 B1588577 5-Chloro-2-ethoxynicotinic acid CAS No. 68359-07-9

5-Chloro-2-ethoxynicotinic acid

Cat. No. B1588577
CAS RN: 68359-07-9
M. Wt: 201.61 g/mol
InChI Key: DTIBPOFHVJBUSH-UHFFFAOYSA-N
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Description

5-Chloro-2-ethoxynicotinic acid (CEA) is an organic compound that belongs to the class of compounds known as nitriles. CEA is a small molecule with a molecular weight of 137.5 g/mol and a molecular formula of C6H7ClO2. It is a colorless, odorless, and water-soluble compound. CEA is a common intermediate in the synthesis of pharmaceuticals and other compounds. It is also used in the synthesis of other nitriles, such as 5-chloro-2-hydroxybenzonitrile.

Scientific Research Applications

Synthesis and Structural Characterization

Synthesis and Crystal Structure of the Triphenyltin Compound Bridged by 5-chloro-6-hydroxynicotinic Acid The reaction of 5-chloro-6-hydroxynicotinic acid with Ph3SnCl and sodium ethoxide yielded a triphenyltin compound characterized by single crystal X-ray diffraction, IR, and 1H NMR spectroscopy. The tin atoms in the molecular structure exhibit a distorted trigonal bipyramidal geometry, forming a 1D linear polymer through interactions between phenolic hydroxide O atoms and tin atoms of adjacent molecules. This compound demonstrates high antitumor activity (Gao, Zhang, & Sha, 2021).

Neutral Metallomacrocycles with Palladium Centers The reaction of (Et(3)P)PdCl(2) with 2,3-dihydroxypyridine, 5-chloro-2,3-dihydroxypyridine, or 2-hydroxynicotinic acid in the presence of base produces neutral metallomacrocyclic compounds. These compounds, containing four or ten palladium atoms, are formed via heterocycles acting as dianionic, bridging ligands, as evidenced by single crystal X-ray analyses (Brasey, Scopelliti, & Severin, 2005).

Biological Applications and Chemical Transformations

Degradation of 5-chloro-2-hydroxynicotinic Acid by Mycobacterium sp. A study identified bacteria capable of using 5-chloro-2-hydroxynicotinic acid as their sole carbon and energy source. Classified as Mycobacterium sp., these bacteria initiate the degradation pathway with 5-chloro-2,6-dihydroxynicotinic acid, proposing a metabolic pathway for the degradation of this compound (Tibbles, Müller, & Lingens, 1989).

Electrophilic Aromatic Selenylation New OPRT Inhibitors

2-Ethoxyethaneseleninic acid reacts with electron-rich aromatic substrates to produce (2-ethoxyethyl)seleno ethers, which are transformed into a diverse set of aryl-selenylated products. Among these, a family of 5-uridinyl derivatives exhibits submicromolar inhibition against human and malarial orotate phosphoribosyltransferase, highlighting a novel application in the development of therapeutic agents (Abdo, Zhang, Schramm, & Knapp, 2010).

Environmental Chemistry

Characterization of Rhodococcus erythropolis Transforming 2-chloro-3-cyanopyridine to 2-chloronicotinic Acid Rhodococcus erythropolis ZJB-09149 was identified to convert 2-chloro-3-cyanopyridine to 2-chloronicotinic acid, highlighting its potential for biotransformation in environmental applications. This strain utilizes nitrile hydratase and amidase for conversion, showcasing an efficient pathway for the preparation of 2-chloronicotinic acid (Jin, Li, Liu, Zheng, & Shen, 2011).

properties

IUPAC Name

5-chloro-2-ethoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-6(8(11)12)3-5(9)4-10-7/h3-4H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTIBPOFHVJBUSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=N1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20415536
Record name 5-chloro-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-ethoxynicotinic acid

CAS RN

68359-07-9
Record name 5-chloro-2-ethoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20415536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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